molecular formula C15H14F3N3O2 B4018125 N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine

N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine

Cat. No.: B4018125
M. Wt: 325.29 g/mol
InChI Key: UXGUOOHYTMBWSW-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine is an organic compound characterized by its complex aromatic structure. This compound features a trifluoromethyl group, a nitro group, and a dimethylamino group attached to a benzene ring, making it a molecule of interest in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name

3-N,3-N-dimethyl-1-N-[2-nitro-4-(trifluoromethyl)phenyl]benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-20(2)12-5-3-4-11(9-12)19-13-7-6-10(15(16,17)18)8-14(13)21(22)23/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGUOOHYTMBWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine typically involves multiple steps:

    Nitration: The initial step often involves the nitration of a suitable aromatic precursor to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The final step involves the introduction of the dimethylamino group. This can be done through a nucleophilic substitution reaction where a suitable amine, such as dimethylamine, reacts with the aromatic compound under basic conditions.

Industrial Production Methods

On an industrial scale, the production of N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines or other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological systems. It may serve as a model compound in the development of pharmaceuticals or agrochemicals.

Medicine

The compound’s structural features are of interest in medicinal chemistry for the design of new drugs. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine can be used in the manufacture of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine exerts its effects depends on its application. In chemical reactions, the electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, these groups can affect the compound’s interaction with enzymes and receptors, potentially altering its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-[2-nitro-4-(methyl)phenyl]-1,3-benzenediamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N,N-dimethyl-N’-[2-nitro-4-(chloro)phenyl]-1,3-benzenediamine: Contains a chloro group instead of a trifluoromethyl group.

    N,N-dimethyl-N’-[2-nitro-4-(fluoro)phenyl]-1,3-benzenediamine: Features a fluoro group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desirable, such as in drug design and industrial chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine
Reactant of Route 2
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N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine

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